

The Quinhydrone Electrode: A Cornerstone of Early Potentiometric pH Measurement

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A Technical Guide for Researchers and Scientists

This technical guide provides an in-depth exploration of the **quinhydrone** electrode, a pivotal tool in the advancement of early electrochemical analysis. Developed by Danish chemist Emil Biilmann in 1921, it offered a simpler and more convenient alternative to the cumbersome hydrogen electrode for pH determination.[1][2] For nearly four decades, before the widespread adoption of the glass electrode, the **quinhydrone** electrode was instrumental in various scientific fields, including soil science, dairy analysis, and the study of biological fluids.[1] This document details the electrode's underlying principles, experimental protocols, and its significant, albeit historically-bound, role in electrochemistry.

Core Principles of the Quinhydrone Electrode

The functionality of the **quinhydrone** electrode is rooted in a reversible redox system. The electrode itself consists of an inert platinum wire or foil immersed in the analyte solution which has been saturated with **quinhydrone**.[1][2]

Quinhydrone is a sparingly soluble, equimolar (1:1) charge-transfer complex of p-benzoquinone (quinone, $C_6H_4O_2$) and hydroquinone ($C_6H_4(OH)_2$). When dissolved in an aqueous solution, it dissociates to provide equal concentrations of quinone (Q) and hydroquinone (H_2Q). These two species exist in a redox equilibrium that is dependent on the hydrogen ion concentration (pH) of the solution.

The half-reaction for the electrode is:



$$C_6H_4O_2(Q) + 2H^+ + 2e^- \rightleftharpoons C_6H_4(OH)_2(H_2Q)$$

The potential of the platinum electrode is governed by the Nernst equation for this equilibrium:

$$E = E^0 - (2.303 RT / 2F) log([H2Q] / [Q][H+]2)$$

Where:

- E is the electrode potential.
- E^o is the standard electrode potential of the **quinhydrone** system.
- R is the universal gas constant.
- T is the absolute temperature in Kelvin.
- F is the Faraday constant.

Since **quinhydrone** provides equimolar quantities of quinone and hydroquinone, the ratio of their activities ($[H_2Q]/[Q]$) is approximately unity. The equation simplifies to show a direct linear relationship between the electrode potential and the pH of the solution:

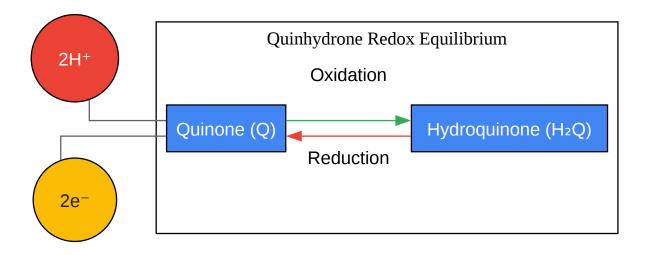
$$E \approx E^0 - (2.303 \text{ RT / F}) \text{ pH}$$

At 25 °C (298.15 K), this becomes:

$$E \approx 0.6998 - 0.0591 \text{ pH (in Volts, vs. SHE)}$$

This direct dependence on pH allows for its measurement by pairing the **quinhydrone** electrode with a stable reference electrode and measuring the resulting cell potential.





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Figure 1: The core redox equilibrium of the **quinhydrone** electrode system.

Quantitative Data Summary

The operational characteristics of the quinhydrone electrode are summarized below.

Parameter	Value	Reference(s)
Standard Electrode Potential (E°) at 25°C	~ +0.699 V vs. SHE	
Temperature Dependence of E ^o	E° (V) = 0.718 - 0.00074 t (°C)	
Potential vs. pH at 25°C	E (V) ≈ 0.6998 - 0.0591 pH	_
Operational pH Range	1 to 8	
Upper pH Limit Reason	Ionization of hydroquinone (a weak acid)	
Precision in Ideal Conditions	±0.02 pH units	- -
Equilibrium Attainment Time	1-2 minutes	_

Experimental Protocols

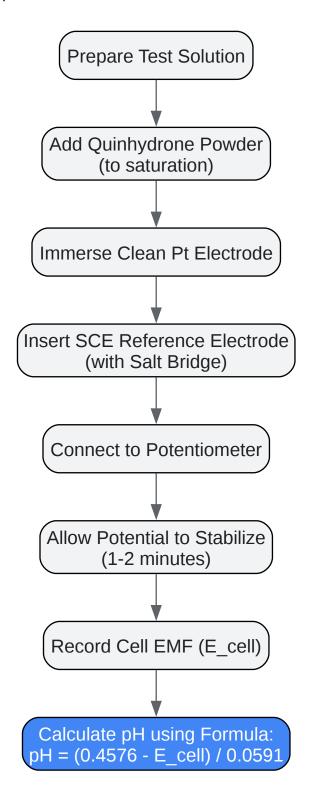


The simplicity of the **quinhydrone** electrode was a primary reason for its widespread use in early 20th-century laboratories.

- Electrode Material: An inert metallic conductor, typically a bright platinum wire or foil with a surface area of approximately 1 cm², is used. Gold can also be used.
- Cleaning: The platinum surface must be thoroughly cleaned before use, often with chromic acid followed by rinsing with distilled water, to ensure a reactive and uncontaminated surface.
- Assembly: The cleaned platinum electrode is directly immersed into the test solution. There
 is no separate internal filling solution.
- Sample Preparation: Take a known volume of the test solution (e.g., 100 mL) in a beaker.
- Saturation: Add a small amount of solid quinhydrone powder (approximately 0.5 to 1.0 g) to the solution to ensure it becomes saturated. The presence of undissolved crystals confirms saturation.
- Cell Assembly: Immerse the prepared platinum electrode into the **quinhydrone**-saturated test solution. This assembly forms the indicator half-cell.
- Reference Electrode: Introduce a reference electrode, such as a Saturated Calomel Electrode (SCE), into the solution. To prevent contamination and establish a stable liquid junction, the reference electrode is typically connected via a salt bridge containing saturated KCI.
- Potential Measurement: Connect the platinum electrode and the reference electrode to a potentiometer.
- Equilibration: Allow the system to equilibrate for 1-2 minutes until a stable potential reading is observed.
- Calculation: Record the electromotive force (EMF) of the cell. The pH is then calculated using the measured potential. For a cell with an SCE reference electrode at 25°C:
 - E cell = E quinhydrone E SCE



- E cell = (0.6998 0.0591 pH) 0.2422
- E cell = 0.4576 0.0591 pH
- o pH = (0.4576 E_cell) / 0.0591





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Figure 2: Experimental workflow for determining pH with a **quinhydrone** electrode.

The **quinhydrone** electrode is highly effective for monitoring the progress of an acid-base titration.

- Initial Setup: Place a known volume of the acidic solution (analyte) in a beaker. Add a pinch of **quinhydrone** powder to saturate the solution.
- Electrode Immersion: Immerse the platinum indicator electrode and an SCE reference electrode into the solution.
- Titrant: Fill a burette with a standard solution of a strong base (e.g., 0.1 M NaOH).
- Initial Measurement: Connect the electrodes to a potentiometer and measure the initial EMF of the cell before any titrant is added.
- Titration: Add the titrant from the burette in small, measured increments (e.g., 1-2 cm³).
- Data Collection: After each addition, stir the solution for a minute, allow the potential to stabilize, and record the cell EMF.
- Equivalence Point: Continue the additions, reducing the increment size near the expected equivalence point where the EMF changes most sharply.
- Data Analysis: Plot the measured EMF (y-axis) against the volume of titrant added (x-axis).
 The equivalence point is identified as the midpoint of the steepest part of the resulting titration curve. A first or second derivative plot can also be used for a more precise determination.



Volume of 0.1 M NaOH (mL)	Measured EMF (Volts)
0.0	0.3985
5.0	0.3810
10.0	0.3575
15.0	0.3220
19.0	0.2515
19.5	0.2150
20.0	0.0500
20.5	-0.1140
21.0	-0.1500
25.0	-0.2250

Table 2: Example data for potentiometric titration of a strong acid with a strong base.

Figure 3: Logical relationship of components in a potentiometric titration setup.

Advantages and Critical Limitations

The **quinhydrone** electrode represented a significant practical advancement over the hydrogen electrode.

Advantages:

- Simplicity and Convenience: It does not require a stream of pure hydrogen gas, making the setup much simpler and faster.
- Rapid Equilibration: The electrode reaches a stable potential quickly, often within one to two
 minutes.
- Low Internal Resistance: The electrode exhibits low resistance.



 Versatility: It can be used in the presence of ions from metals like Cu, Pb, and Ni, and in viscous solutions or those containing non-reducing gases where the hydrogen electrode fails.

Limitations:

- Alkaline Error: The electrode is unreliable in solutions with a pH above 8 or 8.5. This is because hydroquinone is a weak acid and begins to ionize significantly in alkaline media, disrupting the 1:1 ratio of the redox couple.
- Interference from Redox Agents: Its use is prohibited in solutions containing strong oxidizing
 or reducing agents, as these substances interfere with the quinone-hydroquinone
 equilibrium, leading to erroneous potentials.
- Salt and Protein Errors: High concentrations of salts can introduce errors in the potential measurement. It is also subject to errors in solutions containing high concentrations of proteins.

Conclusion: A Bridge to Modern pH Measurement

The **quinhydrone** electrode was a vital tool in the history of electrochemistry, providing a reliable and accessible method for pH determination that fueled research for several decades. Its clever use of a stable, pH-dependent redox couple simplified what was once a complex and hazardous procedure. However, its inherent limitations, particularly the narrow operational pH range and susceptibility to chemical interferences, ultimately led to its replacement by the more robust, versatile, and chemically inert glass electrode, which now dominates the field of pH measurement. Nonetheless, the study of the **quinhydrone** electrode remains a valuable lesson in the principles of potentiometry and the innovative steps that have paved the way for modern analytical science.

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